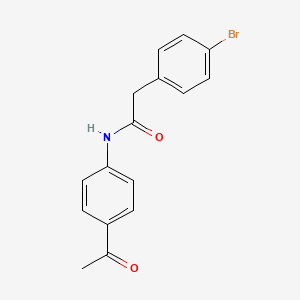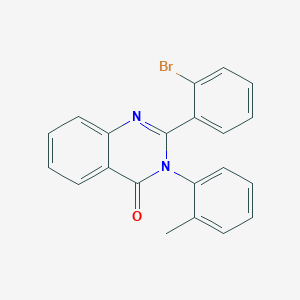![molecular formula C25H23ClN2O4 B4622232 2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B4622232.png)
2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
Overview
Description
2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Target of Action
The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.
Mode of Action
The compound exhibits a high specific affinity for the histamine H1 receptor . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms.
Result of Action
The compound’s action results in the alleviation of allergic symptoms. By blocking the H1 receptors, it prevents histamine-induced responses, reducing inflammation, itching, and bronchoconstriction .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the 4-chlorophenyl group: This step involves the use of a chlorinated aromatic compound, such as 4-chlorobenzoyl chloride, in the presence of a base like pyridine.
Attachment of the ethoxyethyl group: This can be done by reacting the intermediate with 2-(4-methoxyphenoxy)ethanol under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one include:
2-(4-chlorophenyl)-3-{2-[2-(4-hydroxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
2-(4-chlorophenyl)-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one: The ethoxy group may influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4/c1-30-20-10-12-21(13-11-20)32-17-16-31-15-14-28-24(18-6-8-19(26)9-7-18)27-23-5-3-2-4-22(23)25(28)29/h2-13H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOFYLNQWSPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
![4-(2-methylpropoxy)-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B4622177.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
![3-[(3-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B4622202.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)
![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)

![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
![N-(5-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
![N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4622255.png)
![4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)
